2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide
Description
This compound is a benzofuropyrimidinone derivative featuring a phenyl group at position 3 of the pyrimidine ring and an acetamide side chain substituted with a 3-methoxyphenyl group. Its molecular formula is C25H19N3O5, with an average molecular mass of 441.443 g/mol and a monoisotopic mass of 441.132471 g/mol . The benzofuro[3,2-d]pyrimidine core is a fused heterocyclic system, combining benzofuran and pyrimidine moieties.
Properties
CAS No. |
877656-33-2 |
|---|---|
Molecular Formula |
C25H19N3O5 |
Molecular Weight |
441.443 |
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C25H19N3O5/c1-32-18-11-7-8-16(14-18)26-21(29)15-27-22-19-12-5-6-13-20(19)33-23(22)24(30)28(25(27)31)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,26,29) |
InChI Key |
NLOGOWPWRSVTQS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine:
Starting materials: phenyl derivatives and appropriate furobenzopyrimidine precursors.
Reagents: Commonly involve acids or bases to catalyze the reaction, as well as organic solvents such as dichloromethane or ethanol.
Conditions: Refluxing temperatures, sometimes under an inert atmosphere to prevent side reactions.
Formation of N-(3-methoxyphenyl)acetamide:
Starting materials: 3-methoxyaniline and acetic anhydride.
Reagents: Acetic anhydride and bases like pyridine to facilitate the acylation.
Conditions: Mild heating to ensure complete reaction.
Industrial Production Methods:
Industrial-scale production may involve continuous flow processes, optimized for large-scale output.
Catalysts and automated systems are employed to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can undergo mild oxidation to introduce functional groups.
Reduction: Reduction reactions may be employed to modify its molecular framework.
Substitution: The benzene ring and methoxy group make it susceptible to electrophilic and nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: KMnO₄, Na₂Cr₂O₇.
Reduction: NaBH₄, LiAlH₄.
Substitution: Br₂ for bromination, HNO₃ for nitration.
Major Products:
Depending on the reaction, major products include various substituted derivatives.
Scientific Research Applications
Chemistry:
Serves as a building block for more complex organic molecules.
Utilized in the synthesis of heterocyclic compounds.
Biology:
Potential in studying enzyme interactions due to its unique structure.
Can be used to develop molecular probes.
Medicine:
May have therapeutic properties, such as anti-inflammatory or anti-cancer activities, pending further research.
Industry:
Useful as a precursor for specialty chemicals.
Application in the production of dyes and pigments.
Mechanism of Action
The compound may exert its effects through interactions with specific molecular targets such as enzymes or receptors. Its complex structure allows it to fit into active sites or binding pockets of these targets, influencing biological pathways.
Molecular Targets and Pathways:
Enzymatic inhibition or activation.
Interference with receptor-ligand interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzofuropyrimidinone derivatives, focusing on substituents, physicochemical properties, and reported activities.
Structural Analogues
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide Key Difference: The methoxy group is at the ortho position (2-methoxyphenyl) instead of the meta position (3-methoxyphenyl). Molecular Formula: C25H19N3O5 (identical to the target compound).
2-((3-Isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide Key Difference: A sulfur atom replaces the oxygen in the pyrimidinone ring, and a trifluoromethylphenyl group is present. Molecular Formula: C25H23F3N3O3S. Impact: The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioether linkage may alter electronic properties .
2-[2,4-Dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide
- Key Difference : A 2-phenylethyl group replaces the phenyl group at position 3, and the acetamide is substituted with a bulky 2-ethyl-6-methylphenyl group.
- Molecular Formula : C31H28N3O4.
- Impact : Increased steric bulk may improve target selectivity but reduce solubility .
Physicochemical Properties
<sup>*</sup>LogP values estimated using fragment-based methods.
Biological Activity
The compound 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide represents a novel class of pyrimidine derivatives that have garnered attention due to their potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by various studies and data.
Synthesis
The synthesis of the compound involves a multi-step process characterized by the formation of the benzofuro-pyrimidine structure. Initial reactions typically include the condensation of appropriate phenolic and amine precursors in the presence of suitable catalysts. The final product is often purified using chromatographic techniques to ensure high purity for biological assays.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyrimidine derivatives. For instance, compounds with similar structural motifs have demonstrated significant inhibition against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Anticancer Properties
Research has indicated that derivatives of benzofuro-pyrimidines exhibit cytotoxic effects on cancer cell lines. For example, a study highlighted that related compounds showed promising IC50 values against human cancer cell lines such as HeLa and MCF-7. The proposed mechanism includes apoptosis induction and cell cycle arrest at specific phases.
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been a focal point in its biological evaluation. Notably, acetylcholinesterase (AChE) inhibition studies have shown that certain derivatives possess competitive inhibition properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's.
Study 1: Antimicrobial Efficacy
In a recent study published in Molecular Biology Reports, researchers evaluated the antimicrobial activity of synthesized benzofuro-pyrimidine derivatives against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited an MIC (Minimum Inhibitory Concentration) value as low as 32 µg/mL against E. coli, suggesting significant antibacterial potential .
Study 2: Anticancer Activity
A comprehensive investigation published in Cancer Letters assessed the cytotoxic effects of various benzofuro-pyrimidine derivatives on MCF-7 breast cancer cells. The study found that one derivative had an IC50 value of 15 µM, indicating potent anticancer activity through apoptosis pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : By binding to active sites on enzymes such as AChE, it inhibits their function, leading to increased levels of neurotransmitters in synaptic clefts.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary ADMET studies suggest favorable properties such as good bioavailability and low toxicity profiles in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
